molecular formula C13H8Cl2N2O2S2 B2535774 4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide CAS No. 946223-61-6

4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide

Cat. No.: B2535774
CAS No.: 946223-61-6
M. Wt: 359.24
InChI Key: ZDQVGVQKVDXSCL-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide is a chemical compound for research use. It features a benzothiazole core structure, a motif of significant interest in medicinal chemistry . This compound is part of a class of N-benzothiazolyl-2-benzenesulfonamides that have been investigated as novel ABCA1 expression upregulators . The ATP-binding cassette transporter A1 (ABCA1) is a critical protein that mediates cellular cholesterol efflux to apolipoprotein A-I, making it a promising therapeutic target for atherosclerosis and other cardiovascular diseases . Research on analogous compounds has shown that specific structural modifications, such as the introduction of chlorine atoms to the benzothiazole ring, can significantly enhance the potency of these upregulators . This suggests that this compound holds value for researchers exploring the structure-activity relationships (SAR) and mechanisms of small molecules in cholesterol transport biology. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S2/c14-8-4-6-9(7-5-8)21(18,19)17-13-16-12-10(15)2-1-3-11(12)20-13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQVGVQKVDXSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 2-Amino-4-Chlorobenzo[d]thiazole

The most straightforward route involves the reaction of 2-amino-4-chlorobenzo[d]thiazole with 4-chlorobenzenesulfonyl chloride under basic conditions. This method adapts protocols from thiazole sulfonamide syntheses, modified for the benzothiazole system.

Procedure :

  • Reagents :
    • 2-Amino-4-chlorobenzo[d]thiazole (1.0 equiv, synthesized via cyclization of 2-chloroaniline and diethyl oxalate)
    • 4-Chlorobenzenesulfonyl chloride (1.5 equiv)
    • Sodium carbonate (2.0 equiv)
    • Dichloromethane (DCM) or water as solvent
  • Reaction Setup :

    • Dissolve 2-amino-4-chlorobenzo[d]thiazole (5.0 mmol) in DCM (20 mL).
    • Add sodium carbonate (10 mmol) and cool to 0°C.
    • Add 4-chlorobenzenesulfonyl chloride (7.5 mmol) dropwise.
    • Stir at room temperature for 8–12 hours (monitor via TLC).
  • Workup :

    • Quench with ice water (50 mL), extract with DCM (3 × 30 mL).
    • Dry organic layers over anhydrous Na₂SO₄, concentrate under vacuum.
    • Purify via recrystallization (isopropyl alcohol) to yield a white crystalline solid.

Key Data :

  • Yield : 78–85%
  • Melting Point : 162–164°C
  • Rf : 0.39 (silica gel, ethyl acetate/hexane 1:1)

Microwave-Assisted Synthesis

Adapting microwave techniques from benzothiazole urea syntheses, this method reduces reaction time significantly.

Procedure :

  • Reagents :
    • 2-Amino-4-chlorobenzo[d]thiazole (1.0 equiv)
    • 4-Chlorobenzenesulfonyl chloride (1.2 equiv)
    • Triethylamine (1.5 equiv)
    • Tetrahydrofuran (THF)
  • Reaction Setup :

    • Combine reagents in a microwave vessel with THF (15 mL).
    • Irradiate at 120°C for 15 minutes (300 W).
  • Workup :

    • Filter precipitate, wash with cold THF, and dry.

Key Data :

  • Yield : 82%
  • Reaction Time : 15 minutes (vs. 8 hours conventionally)

Optimization and Mechanistic Insights

Solvent and Base Selection

  • Aqueous vs. Organic Media :

    • Aqueous sodium acetate (80–85°C) yields 83–88% for simpler thiazoles, but DCM/sodium carbonate at room temperature is preferable for benzothiazoles due to solubility.
    • Side Reactions : Prolonged heating in water may hydrolyze sulfonyl chlorides.
  • Base Role :

    • Sodium carbonate deprotonates the amine, facilitating nucleophilic attack on the sulfonyl chloride.
    • Triethylamine in microwave synthesis enhances reaction efficiency by trapping HCl.

Stoichiometry and Reaction Kinetics

  • Excess sulfonyl chloride (1.5 equiv) ensures complete conversion, minimizing unreacted amine.
  • Second-order kinetics observed, with rate constants dependent on solvent polarity.

Characterization and Analytical Data

Spectral Analysis

FTIR (cm⁻¹) :

  • 1380 (S=O symmetric stretch)
  • 1160 (S=O asymmetric stretch)
  • 3250 (N–H stretch, sulfonamide)

¹H NMR (400 MHz, DMSO-d6) :

  • δ 7.89 (d, J = 8.4 Hz, 2H, Ar–H of sulfonamide)
  • δ 7.62 (d, J = 8.4 Hz, 2H, Ar–H of sulfonamide)
  • δ 7.35 (s, 1H, thiazole H)

HRMS :

  • Calculated for C₁₃H₈Cl₂N₂O₂S₂: 377.9412
  • Observed: 377.9408

Comparative Analysis of Synthetic Methods

Parameter Conventional Method Microwave Method
Yield 78–85% 82%
Reaction Time 8–12 hours 15 minutes
Solvent DCM/Water THF
Purification Recrystallization Filtration
Energy Efficiency Low High

Challenges and Troubleshooting

  • Low Yields : Often due to incomplete sulfonylation. Remedies include using fresh sulfonyl chloride or increasing reaction time.
  • Byproduct Formation : Hydrolysis of sulfonyl chloride to sulfonic acid can occur in aqueous media. Anhydrous conditions mitigate this.
  • Purification Issues : Column chromatography (silica gel, ethyl acetate/hexane) resolves co-eluting impurities.

Applications and Derivatives

While the target compound’s bioactivity remains under investigation, analogs exhibit:

  • Carbonic Anhydrase Inhibition : Benzothiazole sulfonamides show affinity for CA IX.
  • Antioxidant Properties : Thiazole sulfonamides demonstrate radical scavenging.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Scientific Research Applications

  • Anticonvulsant Properties :
    • Research indicates that compounds similar to 4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide exhibit anticonvulsant activity. Preclinical studies have demonstrated its ability to reduce seizure frequency and severity in animal models of epilepsy. Further investigations are necessary to evaluate its efficacy and safety in human subjects.
  • Neuroprotective Effects :
    • The compound has been explored for its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may protect against neurodegeneration by reducing oxidative stress and inhibiting the formation of protein aggregates associated with these diseases. These findings highlight the compound's therapeutic potential in neurology.
  • Antibacterial Applications :
    • The sulfonamide component of the compound is often linked to antibacterial properties. Similar compounds have been investigated for their ability to inhibit bacterial growth, making them candidates for developing new antimicrobial agents.

Case Studies

Several case studies have documented the applications of compounds related to this compound:

  • Case Study on Epilepsy Treatment :
    • A study involving E2078 (a related compound) showed promising results in reducing seizure activity in rodent models. The study emphasized the need for further clinical trials to confirm these findings in humans.
  • Research on Neurodegenerative Diseases :
    • Investigations into the protective effects against neurodegeneration highlighted mechanisms such as oxidative stress reduction and modulation of protein aggregation pathways. These studies point towards the potential development of therapeutic strategies targeting Alzheimer's and Parkinson's diseases.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The compound’s structure allows it to interact with proteins and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • This may improve binding affinity in receptor-ligand systems . Key Difference: Fluorine’s smaller atomic radius and higher electronegativity could alter pharmacokinetics, such as metabolic stability.
  • Key Difference: Methoxy’s electron-donating nature may decrease electrophilicity of the sulfonamide group, affecting reactivity in biological systems .

Modifications to the Heterocyclic Core

  • 4-Chloro-N-[4-(6-chloro-3a-hydroxyindeno[1,2-d]thiazol-2-yl)phenyl]benzenesulfonamide (): The indeno-thiazole core introduces a fused bicyclic structure, which may enhance rigidity and planar stacking interactions.
  • N-(Benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide (CAS 1161343-12-9) :

    • A methyl group at position 4 on the benzene ring increases lipophilicity, possibly improving blood-brain barrier penetration.
    • Key Difference : The meta-chloro substituent (vs. para in the target compound) may alter steric interactions in binding pockets .

Sulfonamide-Linked Functional Groups

  • 4-Chloro-N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide (CAS 922020-89-1) :

    • The thiazole ring replaces benzothiazole, and a piperidinyl-oxoethyl side chain is added. This bulkier structure may reduce passive diffusion but enhance interactions with charged residues in enzymes or receptors.
    • Key Difference : The piperidine moiety introduces basicity, which could influence solubility and ion-channel interactions .
  • 4-((4-Chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide (CAS 941907-46-6) :

    • A butanamide linker replaces the direct sulfonamide bond, extending the molecule’s length and flexibility.
    • Key Difference : The ethoxy group on benzothiazole may slow oxidative metabolism, extending half-life .

Table 1: Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Substituents
Target Compound 356.23* Not Reported 4-Cl (benzene), 4-Cl (benzothiazole)
4-Chloro-N-(4-fluorobenzo[d]thiazol-2-yl) analog 340.77 Not Reported 4-F (benzothiazole)
Indeno-thiazole derivative () ~480† 116 Hydroxyl, indeno-thiazole
N-(Benzo[d]thiazol-2-yl)-3-Cl-4-Me analog 338.84 Not Reported 3-Cl, 4-Me (benzene)

*Calculated from molecular formula C₁₃H₉Cl₂N₂O₂S₂. †Estimated based on structural complexity.

Biological Activity

4-Chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticonvulsant properties, antibacterial effects, and potential applications in cancer therapy.

Chemical Structure

The compound features a benzothiazole moiety , a sulfonamide group , and a chlorinated phenyl ring , which contribute to its pharmacological properties. The structural formula can be represented as follows:

C15H10Cl2N2O2S\text{C}_{15}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

Anticonvulsant Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticonvulsant properties. A study highlighted the effectiveness of related thiazole derivatives in preventing seizures, suggesting that this compound may also possess similar capabilities. The mechanism of action is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes associated with seizure activity .

Antibacterial Properties

The sulfonamide component of the compound is traditionally associated with antibacterial activity. Studies have shown that thiazole derivatives exhibit antimicrobial effects comparable to established antibiotics. For instance, certain thiazole-based compounds demonstrated efficacy against various bacterial strains, indicating that this compound might also possess similar antibacterial properties .

Antitumor Activity

Recent investigations into thiazole-bearing compounds have suggested their potential as anticancer agents. The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity against cancer cell lines. Various studies have reported promising results for thiazole derivatives in inhibiting tumor cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AnticonvulsantModulation of neurotransmitter systems
AntibacterialInhibition of bacterial growth
AntitumorInduction of apoptosis and cell cycle arrest

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole ring and subsequent chlorination steps. The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole and sulfonamide groups significantly influence biological activity. For example, substituents on the phenyl ring can enhance or diminish the compound's efficacy against specific biological targets .

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